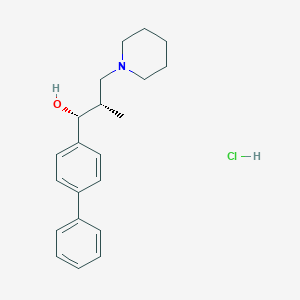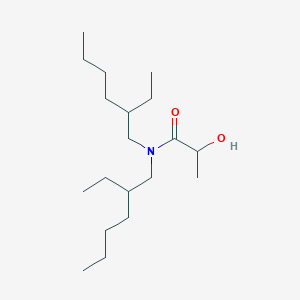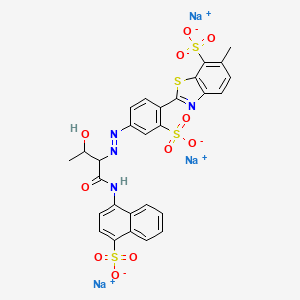
7-Benzothiazolesulfonic acid, 2-(4-((2-hydroxy-1-(((4-sulfo-1-naphthalenyl)amino)carbonyl)propyl)azo)sulfophenyl)-6-methyl-, trisodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzothiazolesulfonic acid, 2-(4-((2-hydroxy-1-(((4-sulfo-1-naphthalenyl)amino)carbonyl)propyl)azo)sulfophenyl)-6-methyl-, trisodium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are widely used in various industries due to their vibrant colors and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzothiazolesulfonic acid, 2-(4-((2-hydroxy-1-(((4-sulfo-1-naphthalenyl)amino)carbonyl)propyl)azo)sulfophenyl)-6-methyl-, trisodium salt typically involves the following steps:
Diazotization: The process begins with the diazotization of an aromatic amine, such as 4-sulfo-1-naphthylamine, in the presence of nitrous acid.
Coupling Reaction: The diazonium salt formed is then coupled with a suitable coupling component, such as 2-hydroxy-1-(((4-sulfo-1-naphthalenyl)amino)carbonyl)propyl, under alkaline conditions to form the azo dye.
Sulfonation: The resulting compound is further sulfonated to introduce sulfonic acid groups, enhancing its solubility in water.
Neutralization: Finally, the compound is neutralized with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction conditions to achieve consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can result in the formation of corresponding amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: Corresponding aromatic amines.
Substitution Products: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Dye Chemistry: Used as a dye in textile and paper industries due to its vibrant color and stability.
Analytical Chemistry: Employed as a reagent in various analytical techniques for the detection and quantification of different substances.
Biology
Biological Staining: Utilized in biological staining techniques to visualize cellular components under a microscope.
Medicine
Diagnostic Tools: Used in diagnostic assays and tests due to its specific binding properties.
Industry
Textile Industry: Widely used as a dye for coloring fabrics.
Paper Industry: Employed in the paper industry for coloring paper products.
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can undergo various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in biological staining, the compound binds to specific cellular components, allowing for their visualization under a microscope.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: An azo dye used in histology for staining tissues.
Direct Blue 1: A direct dye used in the textile industry.
Uniqueness
7-Benzothiazolesulfonic acid, 2-(4-((2-hydroxy-1-(((4-sulfo-1-naphthalenyl)amino)carbonyl)propyl)azo)sulfophenyl)-6-methyl-, trisodium salt is unique due to its specific structure, which imparts distinct chemical and physical properties. Its multiple sulfonic acid groups enhance its solubility in water, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
68966-85-8 |
|---|---|
Molekularformel |
C28H21N4Na3O11S4 |
Molekulargewicht |
786.7 g/mol |
IUPAC-Name |
trisodium;2-[4-[[3-hydroxy-1-oxo-1-[(4-sulfonatonaphthalen-1-yl)amino]butan-2-yl]diazenyl]-2-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C28H24N4O11S4.3Na/c1-14-7-10-21-25(26(14)47(41,42)43)44-28(30-21)19-9-8-16(13-23(19)46(38,39)40)31-32-24(15(2)33)27(34)29-20-11-12-22(45(35,36)37)18-6-4-3-5-17(18)20;;;/h3-13,15,24,33H,1-2H3,(H,29,34)(H,35,36,37)(H,38,39,40)(H,41,42,43);;;/q;3*+1/p-3 |
InChI-Schlüssel |
KUEADJMKJSAMSJ-UHFFFAOYSA-K |
Kanonische SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=C(C=C(C=C3)N=NC(C(C)O)C(=O)NC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



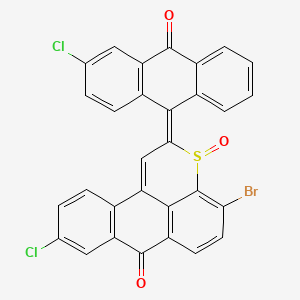
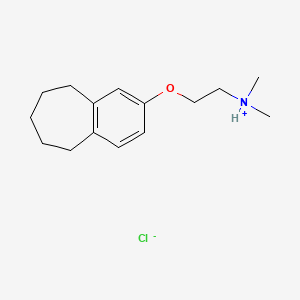
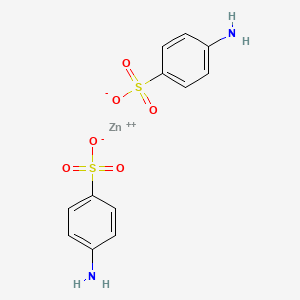

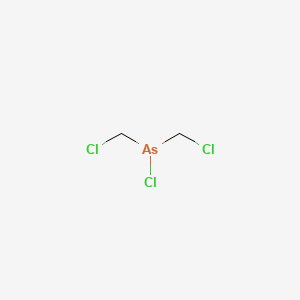
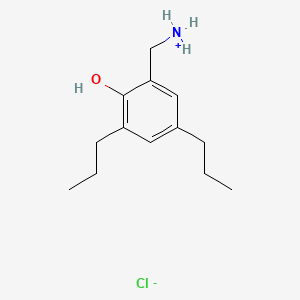

![Diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B13760546.png)
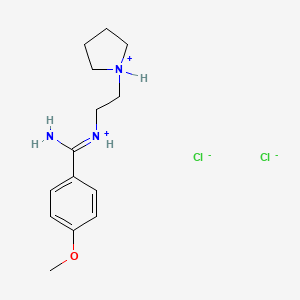
![sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate](/img/structure/B13760563.png)
